molecular formula C12H7ClN2 B8731279 4-chloro-5-(2-phenylethynyl)Pyrimidine CAS No. 393857-03-9

4-chloro-5-(2-phenylethynyl)Pyrimidine

Cat. No.: B8731279
CAS No.: 393857-03-9
M. Wt: 214.65 g/mol
InChI Key: WJCQPBKEZPVKGV-UHFFFAOYSA-N
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Description

4-chloro-5-(2-phenylethynyl)Pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chloro group at the 4-position and a phenylethynyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(2-phenylethynyl)Pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and phenylacetylene.

    Reaction Conditions: The key step in the synthesis is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of 4-chloropyrimidine with phenylacetylene in the presence of a copper co-catalyst and a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction is a well-established method in industrial organic synthesis. The scalability of this reaction makes it suitable for large-scale production, provided that appropriate reaction conditions and purification techniques are employed.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(2-phenylethynyl)Pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The phenylethynyl group can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkenes or alkanes.

    Cycloaddition Reactions: The triple bond in the phenylethynyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form polycyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride can be used under controlled conditions.

    Cycloaddition Reactions: Catalysts such as transition metals (e.g., palladium) and specific reaction conditions (e.g., elevated temperatures) are often required.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce carbonyl compounds or alkenes/alkanes, respectively.

Scientific Research Applications

4-chloro-5-(2-phenylethynyl)Pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors in the body.

    Materials Science: It is used in the development of novel materials with unique electronic or optical properties, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: It is used as a probe to study various biochemical pathways and molecular interactions in living systems.

Mechanism of Action

The mechanism of action of 4-chloro-5-(2-phenylethynyl)Pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by:

    Inhibition of Enzymes: It can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It can modulate the activity of specific receptors by binding to them and altering their signaling pathways.

The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-chloro-5-(2-phenylethynyl)Pyrimidine include:

    4-Chloro-5-(phenylthio)pyrimidine: Similar structure with a phenylthio group instead of a phenylethynyl group.

    4-Chloro-5-(phenylamino)pyrimidine: Similar structure with a phenylamino group instead of a phenylethynyl group.

    4-Chloro-5-(phenylmethoxy)pyrimidine: Similar structure with a phenylmethoxy group instead of a phenylethynyl group.

Uniqueness

The uniqueness of this compound lies in its phenylethynyl group, which imparts distinct electronic and steric properties to the molecule. This makes it a valuable building block for the synthesis of compounds with specific biological or material properties.

Properties

CAS No.

393857-03-9

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

IUPAC Name

4-chloro-5-(2-phenylethynyl)pyrimidine

InChI

InChI=1S/C12H7ClN2/c13-12-11(8-14-9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H

InChI Key

WJCQPBKEZPVKGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CN=CN=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2.1 g of 4-chloro-5-iodopyrimidine, 10 mL of triethylamine, 1.2 mL phenylacetylene, 80 mg copper iodide and 160 mg of dichlorobis(triphenylphosphine was stirred at room temperature for 18 hours. The mixture was diluted with dichloromethane and evaporated in vacuo. The residue was redissolved in a few mL of dichloromethane, 10 mL of triethylamine added and the mixture heated at reflux for one hour. The heterogeneous mixture was evaporated in vacuo and the residue obtained was partitioned between water and dichloromethane. A gelatinous precipitate which formed on shaking the two layers was filtered off, enabling separation of the two layers. The organic extracts were dried over sodium sulfate, filtrated and evaporated in vacuo to yield 2.5 g of a dark brown syrup. The syrup was purified by column chromatography on silica gel, twice, eluting with hexanes, 1:1 hexanes/dichloromethane, dichloromethane and finally ethyl acetate. Like fractions from dichloromethane elution were pooled, obtaining 350 mg of the product, 5-phenylethynyl-4-chloropyrimidine as an oil which solidified to white rosettes.
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2.1 g
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10 mL
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1.2 mL
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0 (± 1) mol
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80 mg
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